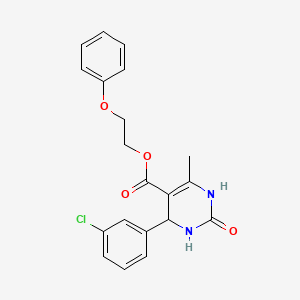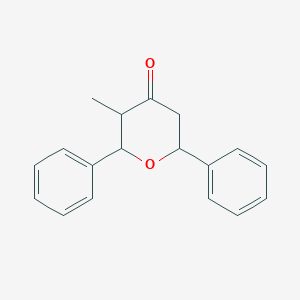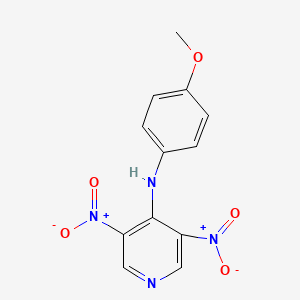![molecular formula C22H13NO5S B4979598 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one, also known as MTC, is a synthetic compound that has been synthesized for scientific research purposes. This compound belongs to the class of flavonoids and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is not fully understood. However, studies have suggested that 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one may exert its biological effects through the inhibition of various enzymes and signaling pathways. 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been found to exhibit anti-oxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is also stable and can be stored for long periods of time. However, one limitation of using 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one. One direction is to further investigate its potential anti-cancer properties and to explore its use in combination with other anti-cancer drugs. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has been synthesized for scientific research purposes. It exhibits various biochemical and physiological effects and has been studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been found to inhibit various enzymes and signaling pathways, but its mechanism of action is not fully understood. There are several future directions for the study of 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one, including further investigation of its potential anti-cancer properties and its use as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
The synthesis of 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves the reaction of 2-hydroxyacetophenone with 2-aminobenzoic acid to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with 2-bromo-4-methoxyphenylacetic acid to form 2-(4-methoxy-2-bromo-phenyl)-benzoxazole. The final step involves the reaction of 2-(4-methoxy-2-bromo-phenyl)-benzoxazole with 2-thioxo-4-thiazolidinone to form 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one.
Applications De Recherche Scientifique
8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been synthesized for scientific research purposes and has been found to exhibit various biological activities. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. 8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
8-methoxy-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO5S/c1-26-18-8-4-6-13-10-15(22(25)28-19(13)18)20-23-16(11-29-20)14-9-12-5-2-3-7-17(12)27-21(14)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROTBRZBAEXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4979539.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)


![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)